molecular formula C15H20BrN3O3 B1293431 Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1017782-72-7

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1293431
CAS No.: 1017782-72-7
M. Wt: 370.24 g/mol
InChI Key: PPPSYWHMMPGYHY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal and process chemistry. It belongs to a class of N-acyl piperazine derivatives that are widely used as intermediates in the synthesis of more complex, biologically active molecules . The structure incorporates two key features: a piperazine ring, which is a common motif in pharmaceuticals, and a brominated pyridine ring, which serves as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions . Piperazine-containing compounds are frequently found in drugs targeting various therapeutic areas. The piperazine moiety often helps optimize the pharmacokinetic properties of a molecule or acts as a scaffold to correctly position pharmacophoric groups for interaction with biological targets . The bromine atom on the pyridine ring makes this compound a valuable precursor in the construction of molecular libraries for drug discovery programs, particularly through Suzuki-Miyaura or Buchwald-Hartwig coupling reactions . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPSYWHMMPGYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143893
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-72-7
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituent positions, functional groups, and linker chemistry. Below is a detailed analysis of key analogs, supported by data tables and research findings.

Substituent Position and Functional Group Variations

Table 1: Key Structural Variations in Piperazine-Based Analogs
Compound Name Pyridine Substitution Functional Group Key Differences vs. Target Compound References
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 2-position Cyano (CN) Pyridine at 2-position; CN vs. carbonyl
Tert-butyl 4-(3-bromo-5-fluoropyridin-2-yl)piperazine-1-carboxylate 2-position F, Br Br at 3-position; F introduces electronegativity
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate 2-position Br Br at 2-position; lacks carbonyl
Tert-butyl 4-(2-(5-cyanopyridin-3-yl)ethyl)piperazine-1-carboxylate 3-position (ethyl) CN Ethyl linker; increased flexibility
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate N/A Nitrophenoxy Butanoyl linker; phenoxy group
Key Findings :
  • Functional Groups: The carbonyl group in the target compound improves electrophilicity, facilitating nucleophilic substitution reactions, whereas cyano or fluorine substituents (e.g., ) alter metabolic stability and lipophilicity.
  • Linker Chemistry: Analogs with ethyl or butanoyl linkers () exhibit increased conformational flexibility, which may reduce binding affinity in rigid enzymatic pockets compared to the target’s direct carbonyl linkage.
Key Findings :
  • Palladium-Catalyzed Couplings : The target compound and its analogs () commonly employ Pd-catalyzed cross-couplings, but substituent electronic effects (e.g., electron-withdrawing Br vs. F) influence reaction efficiency.
  • Stability : Fluorinated analogs () show enhanced metabolic stability, while compounds with ester or nitrile groups () may degrade under acidic conditions .
Key Findings :
  • Target Compound : The carbonyl group enhances interactions with kinase ATP-binding pockets, while bromine serves as a synthetic handle for further derivatization .
  • Solubility vs. Permeability: Amino-substituted analogs () improve aqueous solubility, whereas fluorinated or oxadiazole-containing derivatives () optimize lipophilicity for CNS applications .

Biological Activity

Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology based on diverse research findings.

  • Molecular Formula : C15H20BrN3O3
  • Molecular Weight : 366.25 g/mol
  • CAS Number : 1017782-72-7

The compound contains a piperazine core substituted with a tert-butyl group and a brominated pyridine moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with brominated pyridine carboxylic acids. The process often utilizes coupling agents and may require purification steps such as recrystallization or chromatography to isolate the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring piperazine and pyridine derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study reported that a similar piperazine derivative exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact biological efficacy .

Antimicrobial Properties

Piperazine derivatives have also been investigated for their antimicrobial properties. Compounds with brominated pyridine moieties have shown activity against both gram-positive and gram-negative bacteria. The presence of halogens like bromine is believed to enhance membrane permeability, facilitating bacterial cell disruption.

Research Findings : In one study, compounds structurally related to this compound displayed significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in cancer progression and bacterial growth. The piperazine ring is known for its ability to mimic neurotransmitters and interact with receptors in the central nervous system, potentially leading to neuropharmacological effects.

Data Tables

Property Value
Molecular FormulaC15H20BrN3O3
Molecular Weight366.25 g/mol
CAS Number1017782-72-7
SolubilitySoluble in organic solvents
Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
NeuropharmacologicalPotential receptor interaction

Q & A

Basic: What are the common synthetic routes for Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For instance, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate can be prepared by reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine under reflux in 1,4-dioxane with potassium carbonate, achieving yields up to 91% . Another method involves coupling with vinylferrocene using Pd catalysis, followed by purification via flash chromatography . Key steps include Boc protection of the piperazine ring and selective bromination at the pyridine moiety.

Basic: How is the compound characterized after synthesis?

Structural confirmation relies on NMR, LCMS, and X-ray crystallography . For example, 1H^1H NMR (400 MHz, CDCl3_3) of similar derivatives shows distinct peaks for tert-butyl (δ 1.46 ppm), piperazine protons (δ 3.05–3.50 ppm), and aromatic pyridine signals (δ 7.01–8.80 ppm) . Crystallographic data (e.g., triclinic system, space group P1) are refined using SHELX software to resolve bond lengths and angles . LCMS validates molecular weight (e.g., m/z 372.2 [M+H]+^+) .

Advanced: How can researchers optimize reaction conditions to improve yields?

Yield optimization requires tuning temperature, catalyst loading, and solvent systems . demonstrates that refluxing in 1,4-dioxane with K2 _2CO3 _3 at 110°C for 12 hours increases yields to 88.7%, compared to 76% at 90°C in DMF . Catalyst choice (e.g., Pd2 _2dba3 _3/Xantphos vs. tetrakis(triphenylphosphine)palladium(0)) also impacts efficiency in cross-coupling steps . Screening bases (e.g., Cs2 _2CO3 _3 vs. Na2 _2CO3 _3) and using microwave-assisted heating (100°C, 3 hours) can further enhance reaction rates .

Advanced: What strategies address contradictions in purity or spectral data?

Discrepancies in purity (e.g., 45% vs. 93% in piperazine derivatives) often arise from incomplete Boc deprotection or side reactions . Reproducibility requires strict control of anhydrous conditions (e.g., dry CH2 _2Cl2 _2) and purification via silica gel chromatography or recrystallization. For NMR anomalies, deuterated solvent selection (CDCl3 _3 vs. DMSO-d6 _6) and gradient shimming improve resolution. Cross-validation with HRMS (e.g., 341.1972 [M+H]+^+) ensures mass accuracy .

Advanced: What are the compound’s applications in drug discovery?

The bromopyridine-piperazine scaffold serves as a precursor for enzyme inhibitors and bioactive molecules . For example, derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate act as prolyl-hydroxylase inhibitors, targeting hypoxia pathways . Other analogs enhance antibiotic efficacy by inhibiting bacterial efflux pumps (e.g., against Klebsiella pneumoniae) . The tert-butyl group improves solubility, while the bromine atom enables further functionalization via Suzuki coupling.

Basic: What purification techniques are effective for this compound?

Flash column chromatography (e.g., 5–15% EtOAc in CH2 _2Cl2 _2) is standard for isolating the product from byproducts . Automated systems with gradients (hexane:EtOAc) achieve >99% purity . For polar impurities, reverse-phase HPLC or trituration with ether/hexane mixtures are recommended.

Advanced: How does the compound’s stereochemistry influence its reactivity?

The piperazine ring’s conformation affects nucleophilic substitution at the bromopyridine site. For example, cis vs. trans Boc-protected piperazines (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) show divergent reactivity in alkylation reactions due to steric hindrance . Stereochemical analysis via NOESY or circular dichroism is critical for chiral derivatives .

Basic: What safety precautions are required during synthesis?

Handling brominated intermediates necessitates PPE (gloves, goggles) and fume hood use due to potential toxicity. Quenching reactions with NaHB(OAc)3 _3 or LiAlH4 _4 requires careful temperature control to avoid exothermic side reactions . Waste containing heavy metals (e.g., Pd catalysts) must be disposed of via approved protocols.

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